Cas no 52548-84-2 (3-(2-Chloroethyl)benzimidazolidin-2-one)
3-(2-Chloroethyl)benzimidazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Chloroethyl)-1H-benzo[d]imidazol-2(3H)-one
- 1-(2-Chloroethyl)-1,3-Dihydro-2H-Benzimidazol-2-One
- 3-(2-Chloroethyl)benzimidazolidin-2-one
- 2H-Benzimidazol-2-one, 1-(2-chloroethyl)-1,3-dihydro-
- BEN043
- 2-Benzimidazolinone,1-(2-chloroethyl)- (6CI)
- 1-(2-Chloroethyl)-1,3-dihydrobenzimidazol-2-one
- 1-(2-Chloroethyl)-2-benzimidazolinone
- N-(2-Chloroethyl)-2-benzimidazolone
- A7691
- 2H-BENZIMIDAZOL-2-ONE,1-(2-CHLOROETHYL)-1,3-DIHYDRO-
- FT-0654428
- 1-(2-chloroethyl)-1,3-dihydro-benzimidazol-2-one
- 1-(2-Chloroethyl)-2,3-dihydrobenzimidazol-2-one
- AS-77664
- SCHEMBL961132
- AMY14989
- MFCD03425533
- 1-(2-chloroethyl)-2,3-dihydro-1H-benzimidazol-2-one
- 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- AKOS006277827
- DTXSID80394696
- FD7371
- 1-(2-chloro-ethyl)-1,3-dihydro-benzoimidazol-2-one
- 3-(2-chloroethyl)-1H-benzimidazol-2-one
- CS-0027382
- SFTJKCPNRHYWEO-UHFFFAOYSA-N
- 1-(2-chloroethyl)-2,3-dihydro-2-oxo-1H-benzimidazole
- 52548-84-2
- N-(2-chloroethyl)-2-benzimidazolidinone
- 1-(2-CHLOROETHYL)-3H-1,3-BENZODIAZOL-2-ONE
-
- MDL: MFCD03425533
- Inchi: 1S/C9H9ClN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13)
- InChI Key: SFTJKCPNRHYWEO-UHFFFAOYSA-N
- SMILES: ClCCN1C(NC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 196.04000
- Monoisotopic Mass: 196.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Melting Point: 150-152°C
- PSA: 37.79000
- LogP: 1.56840
3-(2-Chloroethyl)benzimidazolidin-2-one Security Information
- Storage Condition:Sealed in dry,2-8°C(BD168395)
3-(2-Chloroethyl)benzimidazolidin-2-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2-Chloroethyl)benzimidazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM129148-1g |
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52548-84-2 | 95% | 1g |
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| Chemenu | CM129148-5g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MT301-50mg |
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| TRC | C366075-250mg |
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52548-84-2 | 250mg |
$ 115.00 | 2023-09-08 | ||
| TRC | C366075-500mg |
3-(2-Chloroethyl)benzimidazolidin-2-one |
52548-84-2 | 500mg |
$ 138.00 | 2023-09-08 | ||
| TRC | C366075-1g |
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$ 265.00 | 2023-04-18 | ||
| TRC | C366075-2g |
3-(2-Chloroethyl)benzimidazolidin-2-one |
52548-84-2 | 2g |
$ 506.00 | 2023-04-18 | ||
| TRC | C366075-5g |
3-(2-Chloroethyl)benzimidazolidin-2-one |
52548-84-2 | 5g |
$ 1068.00 | 2023-04-18 |
3-(2-Chloroethyl)benzimidazolidin-2-one Suppliers
3-(2-Chloroethyl)benzimidazolidin-2-one Related Literature
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Additional information on 3-(2-Chloroethyl)benzimidazolidin-2-one
Introduction to 3-(2-Chloroethyl)benzimidazolidin-2-one (CAS No. 52548-84-2)
3-(2-Chloroethyl)benzimidazolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 52548-84-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzimidazolidinone class, a structural motif known for its versatile biological activities. The presence of a chloroethyl substituent at the 2-position of the benzimidazolidinone ring introduces unique reactivity and potential pharmacological properties, making it a subject of extensive research and development.
The benzimidazolidinone scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The chloroethyl group in 3-(2-Chloroethyl)benzimidazolidin-2-one enhances its potential as a bioactive molecule by facilitating interactions with biological targets such as enzymes and receptors. This modification has been strategically employed to modulate the pharmacokinetic and pharmacodynamic profiles of related compounds.
Recent advancements in medicinal chemistry have highlighted the importance of benzimidazolidinone derivatives in the development of novel therapeutic agents. Studies have demonstrated that modifications at the 2-position, such as the introduction of electron-withdrawing or electron-donating groups, can significantly influence the biological activity of these compounds. The chloroethyl substituent in 3-(2-Chloroethyl)benzimidazolidin-2-one is particularly noteworthy, as it imparts both lipophilicity and reactivity, enabling further functionalization through nucleophilic substitution or other chemical transformations.
In the context of contemporary drug discovery, 3-(2-Chloroethyl)benzimidazolidin-2-one has been explored for its potential applications in oncology. Preclinical studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other targets implicated in cancer progression. The chloroethyl moiety is believed to contribute to its ability to disrupt signaling pathways associated with tumor growth and metastasis. Furthermore, the benzimidazolidinone core provides stability and solubility characteristics that are favorable for pharmaceutical formulations.
The synthesis of 3-(2-Chloroethyl)benzimidazolidin-2-one involves multi-step organic reactions that typically begin with the condensation of appropriately substituted benzoylacetonitrile derivatives with hydroxylamine or hydroxylamine hydrochloride to form the benzimidazolidinone ring. Subsequent introduction of the chloroethyl group can be achieved through nucleophilic substitution reactions using ethylene oxide or other chloroethylation agents. The precise regioselectivity and yield optimization are critical considerations in the synthetic route to ensure high purity and scalability for potential pharmaceutical applications.
Evaluation of the pharmacological profile of 3-(2-Chloroethyl)benzimidazolidin-2-one has revealed promising results in vitro and in vivo. In cell-based assays, this compound has demonstrated selective toxicity toward certain cancer cell lines while exhibiting minimal cytotoxicity toward normal cells. This selectivity is attributed to differences in target expression and sensitivity between malignant and healthy tissues. Additionally, animal models have provided insights into its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME) properties.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 3-(2-Chloroethyl)benzimidazolidin-2-one and its biological targets. These studies have helped identify key binding residues and predicted binding affinities, guiding further optimization efforts. By leveraging structure-based drug design principles, researchers have been able to refine the molecular structure to enhance potency and reduce off-target effects.
Future directions in the research of 3-(2-Chloroethyl)benzimidazolidin-2-one include exploring its potential as a prodrug or scaffold for covalent inhibitors. The chloroethyl group offers opportunities for covalent bonding with target proteins, leading to prolonged drug action and improved therapeutic efficacy. Furthermore, investigation into its mechanism of action may uncover novel therapeutic pathways relevant to diseases beyond oncology.
The versatility of 3-(2-Chloroethyl)benzimidazolidin-2-one makes it a valuable intermediate in synthetic chemistry, enabling access to a diverse library of derivatives with tailored biological activities. As research continues to uncover new applications for this compound, its significance in pharmaceutical development is likely to grow. The combination of its structural features and functional properties positions it as a promising candidate for further exploration in both academic and industrial settings.
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